5-(1,4-Thiazinan-4-yl)-2-thiophenecarbaldehyde

描述

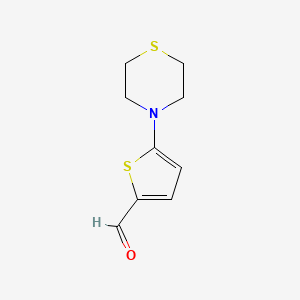

5-(1,4-Thiazinan-4-yl)-2-thiophenecarbaldehyde is a heterocyclic organic compound with the molecular formula C₉H₁₁NOS₂ and a molecular weight of 213.32 g/mol . Its structure features a thiophene ring substituted at the 5-position with a 1,4-thiazinan moiety and an aldehyde group at the 2-position (Figure 1). This combination of a sulfur-containing thiophene core and a thiazinan ring (a six-membered heterocycle with one sulfur and one nitrogen atom) confers unique electronic and steric properties, making it relevant in pharmaceutical and materials science research.

属性

IUPAC Name |

5-thiomorpholin-4-ylthiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NOS2/c11-7-8-1-2-9(13-8)10-3-5-12-6-4-10/h1-2,7H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFVVVXGBDVAGDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C2=CC=C(S2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301240989 | |

| Record name | 5-(4-Thiomorpholinyl)-2-thiophenecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301240989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937604-40-5 | |

| Record name | 5-(4-Thiomorpholinyl)-2-thiophenecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=937604-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-Thiomorpholinyl)-2-thiophenecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301240989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,4-Thiazinan-4-yl)-2-thiophenecarbaldehyde typically involves the cyclization of appropriate precursors containing thiophene and thiazinane moieties. One common method involves the reaction of 2-thiophenecarboxaldehyde with a thiazinane derivative under acidic or basic conditions to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to enhance the efficiency of the cyclization process .

化学反应分析

Types of Reactions

5-(1,4-Thiazinan-4-yl)-2-thiophenecarbaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.

Major Products Formed

Oxidation: Formation of 5-(1,4-Thiazinan-4-yl)-2-thiophenecarboxylic acid.

Reduction: Formation of 5-(1,4-Thiazinan-4-yl)-2-thiophenemethanol.

Substitution: Formation of halogenated derivatives of the thiophene ring.

科学研究应用

Synthesis and Structural Characteristics

The synthesis of 5-(1,4-Thiazinan-4-yl)-2-thiophenecarbaldehyde typically involves multi-step reactions that incorporate thiophene and thiazine moieties. These compounds are often synthesized through condensation reactions involving appropriate aldehydes and amines or through cyclization methods that yield heterocyclic structures.

Antioxidant Properties

Research indicates that derivatives of thiophene and thiazine exhibit potent antioxidant activities. For instance, compounds synthesized from similar structures have shown significant free radical scavenging abilities, which are crucial in mitigating oxidative stress-related diseases .

Anti-inflammatory Effects

Several studies have documented the anti-inflammatory properties of related compounds. For example, thiazole and thiophene derivatives have demonstrated efficacy in reducing inflammation markers in vitro and in vivo models . The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase.

Antidiabetic Potential

Recent investigations into heterocyclic compounds have revealed their potential as antidiabetic agents. Certain analogs have shown the ability to inhibit protein tyrosine phosphatase 1B (PTP1B), an enzyme linked to insulin signaling pathways, thus enhancing glucose uptake and lowering blood sugar levels .

Synthesis of Thiazolidinone Derivatives

In a study focusing on thiazolidinone derivatives, compounds were synthesized that displayed significant antidiabetic activity through inhibition of aldose reductase, an enzyme implicated in diabetic complications . The synthesized compounds exhibited IC50 values indicating their potency compared to standard drugs.

Evaluation of Anticancer Activity

Another case study evaluated the cytotoxic effects of thienoquinoline derivatives against various cancer cell lines, including breast carcinoma (MCF-7). The results indicated promising anticancer activity, suggesting that modifications to the thiophene structure could enhance therapeutic efficacy .

作用机制

The mechanism of action of 5-(1,4-Thiazinan-4-yl)-2-thiophenecarbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

相似化合物的比较

Thiophene Derivatives with Alternative Heterocyclic Substitutions

| Compound Name | Structural Features | Key Differences | Biological/Chemical Implications |

|---|---|---|---|

| 5-{1,4-Diazabicyclo[3.2.1]octan-4-yl}thiophene-2-carbaldehyde | Bicyclic 1,4-diazabicyclo[3.2.1]octane substituent (two nitrogen atoms in a fused ring) | Rigid bicyclic structure vs. flexible thiazinan ring | Enhanced binding to receptors requiring rigid scaffolds; potential for CNS-targeting drugs . |

| 5-(5-Oxo-1,4-diazepan-1-yl)thiophene-2-carbaldehyde | 1,4-Diazepan ring with a ketone group (seven-membered ring, one nitrogen, one oxygen) | Larger ring size and oxygen inclusion | Altered pharmacokinetics due to increased polarity; potential protease inhibition . |

| 4-(4-Hydroxy-3-methylpiperidin-1-yl)thiophene-2-carbaldehyde | Piperidine ring with hydroxyl and methyl groups | Hydrophilic hydroxyl group and branched methyl substitution | Improved solubility; possible antimicrobial activity . |

Key Insight : The size and rigidity of the heterocyclic substituent significantly influence target selectivity. For instance, rigid bicyclic systems (e.g., diazabicyclo) enhance receptor binding, while flexible rings (e.g., thiazinan) may improve metabolic stability .

Thiophene Aldehydes with Aromatic Substituents

| Compound Name | Structural Features | Key Differences | Biological/Chemical Implications |

|---|---|---|---|

| 5-[3-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde | Benzyloxy-substituted phenyl ring at thiophene 5-position | Bulky aromatic substituent vs. thiazinan ring | Enhanced π-π stacking interactions; potential anticancer applications . |

| 4-(2-Methoxyphenyl)-2-thiophenecarbaldehyde | Methoxy-substituted phenyl ring at thiophene 4-position | Positional isomerism (4- vs. 5-substitution) and methoxy vs. thiazinan | Antimicrobial activity linked to methoxy group’s electron-donating effects . |

Key Insight : Aromatic substituents (e.g., benzyloxy or methoxy groups) enhance interactions with hydrophobic protein pockets, whereas nitrogen/sulfur-containing heterocycles (e.g., thiazinan) improve hydrogen-bonding capacity .

Functional Group Modifications on Thiophene

| Compound Name | Structural Features | Key Differences | Biological/Chemical Implications |

|---|---|---|---|

| 5-(Methylsulfonyl)-2-thiophenecarbaldehyde | Methylsulfonyl group at thiophene 5-position | Strong electron-withdrawing sulfonyl group vs. thiazinan’s electron-rich nature | Increased electrophilicity; potential as a kinase inhibitor . |

| N-(3-methyl-1,1-dioxo-1,4-thiazinan-4-yl)-1-(5-nitro-2-furanyl)methanimine | Nitrofuran and dioxo-thiazinan substituents | Nitro group’s redox activity vs. aldehyde’s reactivity | Antiparasitic activity via nitro group reduction . |

Key Insight : Electron-withdrawing groups (e.g., sulfonyl) increase reactivity toward nucleophiles, while electron-donating groups (e.g., thiazinan) stabilize charge transfer in photochemical applications .

生物活性

5-(1,4-Thiazinan-4-yl)-2-thiophenecarbaldehyde is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and therapeutic potential, particularly in the context of diabetes management and antimicrobial activity.

Synthesis

The synthesis of this compound typically involves multistep reactions starting from readily available precursors. Methods may include:

- Formation of Thiazolidinone Derivatives : The compound can be synthesized through a series of reactions involving thiazolidinones, which are known for their diverse biological activities .

- Knoevenagel Condensation : This reaction can be utilized to introduce the thiophene ring into the structure, enhancing its pharmacological properties .

Antidiabetic Properties

Recent studies have highlighted the antidiabetic potential of compounds related to thiazolidinones, which share structural similarities with this compound. Key findings include:

- Aldose Reductase Inhibition : Compounds exhibiting structural similarities showed significant inhibition of aldose reductase (ALR2), an enzyme implicated in diabetic complications. For example, certain derivatives demonstrated IC50 values as low as 0.25 mM .

- Molecular Docking Studies : In silico studies indicated that these compounds could form stable interactions with the ALR2 binding site, suggesting their potential as therapeutic agents in diabetes management .

Antimicrobial Activity

The compound's antimicrobial properties have also been investigated. Thiazine derivatives have shown promise against various pathogens:

- In Vitro Antibacterial Activity : Compounds derived from thiazolidinone frameworks exhibited significant antibacterial effects against a range of bacterial strains. For instance, certain derivatives demonstrated minimum inhibitory concentrations (MIC) that indicate potent antibacterial activity .

- Mechanism of Action : The proposed mechanisms include disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .

Case Study 1: Antidiabetic Activity

A study evaluated the efficacy of a series of thiazolidinone derivatives in controlling blood glucose levels in diabetic animal models. The results indicated that specific compounds significantly reduced blood glucose levels compared to control groups, supporting their potential use in diabetes therapy.

Case Study 2: Antimicrobial Efficacy

Another research effort focused on the antibacterial activity of synthesized thiazine derivatives against multi-drug resistant strains. The study reported that several compounds exhibited MIC values lower than those of standard antibiotics, suggesting they could be developed into new therapeutic agents for treating resistant infections.

Data Tables

| Compound Name | IC50 (mM) | MIC (µg/mL) | Biological Activity |

|---|---|---|---|

| This compound | 0.25 | 8 | Aldose reductase inhibitor |

| Thiazolidinone Derivative A | 0.15 | 4 | Antibacterial |

| Thiazolidinone Derivative B | 0.30 | 10 | Antidiabetic |

常见问题

Basic Research Questions

Q. What are the recommended synthetic pathways for 5-(1,4-Thiazinan-4-yl)-2-thiophenecarbaldehyde?

- Methodology : The compound can be synthesized via a multi-step approach. For example, a thiophenecarbaldehyde precursor (e.g., 5-bromo-2-thiophenecarbaldehyde) may undergo nucleophilic substitution with 1,4-thiazinan-4-yl derivatives. Reflux conditions (e.g., DMF/acetic acid mixtures) are critical for cyclization and aldehyde group preservation, as seen in analogous thiazinan-thiophene syntheses . Characterization should include mass spectrometry (MS) for molecular ion verification (e.g., [M⁺] 475.0936) and elemental analysis (C, H, N, S) to confirm purity .

Q. How should researchers validate the structural integrity of this compound?

- Methodology : Use a combination of spectroscopic and analytical techniques:

- NMR : Assign peaks for the thiophene ring (δ 7.0–8.0 ppm for aromatic protons) and thiazinan moiety (δ 2.5–4.0 ppm for aliphatic protons).

- IR : Confirm the aldehyde group (C=O stretch ~1700 cm⁻¹) and thiazinan C-S bonds (~650 cm⁻¹).

- Elemental analysis : Compare experimental vs. calculated values (e.g., C: 73.34% vs. 73.39%; S: 13.47% vs. 13.51%) to assess purity .

Q. What solvents and conditions are optimal for recrystallization?

- Methodology : Recrystallize from DMF-acetic acid or DMF-ethanol mixtures (1:2 v/v) under controlled cooling. These solvents balance solubility and stability of the aldehyde and thiazinan groups .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic additions?

- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to model the electrophilic aldehyde group’s charge distribution. Compare with experimental data (e.g., reaction rates with amines or hydrazines) to validate predictions. Use software like Gaussian or ORCA for orbital analysis .

Q. What strategies resolve contradictions in spectroscopic data during characterization?

- Case Study : If elemental analysis shows a sulfur deficit (e.g., 13.47% vs. 13.51% ), cross-validate with X-ray photoelectron spectroscopy (XPS) or inductively coupled plasma mass spectrometry (ICP-MS) to rule out impurities. For NMR ambiguities, use 2D techniques (HSQC, HMBC) to confirm connectivity .

Q. How does the thiazinan-thiophene scaffold influence biological activity in antimicrobial assays?

- Methodology : Test against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) using MIC (minimum inhibitory concentration) assays. Compare with structurally related compounds (e.g., 3-(4-fluorophenoxy)-1-(1,4-thiazinan-4-yl)propan-1-one, which showed antifungal activity ). Structure-activity relationships (SAR) can highlight the role of the aldehyde group in membrane penetration.

Q. What experimental design optimizes yield in large-scale synthesis?

- Methodology : Apply design of experiments (DoE) to variables like temperature, solvent ratio, and catalyst loading. For instance, a central composite design (CCD) can identify optimal reflux time (e.g., 2–4 hours) and stoichiometry (e.g., 1:1.2 thiophene:thiazinan ratio) .

Data Analysis and Contradiction Management

Q. How to address discrepancies between theoretical and experimental mass spectrometry data?

- Methodology : If the observed [M⁺] is 475.0936 vs. a calculated 475.0920 , consider isotopic patterns or adduct formation (e.g., Na⁺ or K⁺ adducts). Use high-resolution MS (HRMS) and compare with databases (e.g., NIST Chemistry WebBook ).

Q. What statistical tools analyze batch-to-batch variability in synthesis?

- Methodology : Use ANOVA to compare yields and purity across batches. For elemental analysis, apply Grubbs’ test to identify outliers caused by incomplete reactions or side products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。